Cas no 95-16-9 (Benzothiazole)

Benzothiazole structure
Benzothiazole structure
Productnaam:Benzothiazole
CAS-nummer:95-16-9
MF:C7H5NS
MW:135.186300039291
MDL:MFCD00005775
CID:34781
PubChem ID:87563291

Benzothiazole Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[d]thiazole
    • 1,3-BENZOTHIAZOLE
    • FEMA NUMBER 3256
    • FEMA 3256
    • BENZOTHIAZOLE
    • 1-Thia-3-azaindene
    • Benzosulfonazole
    • Benzothiazol
    • (methylthio)benzothiazole
    • benzo[d][1,3]thiazole
    • benzthiazole
    • USAF EK-4812
    • Vangard BT
    • NSC 8040
    • Benzothiazole
    • MDL: MFCD00005775
    • Inchi: 1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
    • InChI-sleutel: IOJUPLGTWVMSFF-UHFFFAOYSA-N
    • LACHT: N1C2C(=CC=CC=2)SC=1
    • BRN: 109468

Berekende eigenschappen

  • Exacte massa: 135.01400
  • Monoisotopische massa: 135.014
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 105
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 41.1A^2

Experimentele eigenschappen

  • Kleur/vorm: Yellowish liquid. Quinoline like odor. It can volatilize with water vapor.
  • Dichtheid: 1.238 g/mL at 25 °C(lit.)
  • Smeltpunt: 2 °C (lit.)
  • Kookpunt: 231 °C(lit.)
  • Vlampunt: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Brekindex: n20/D 1.642(lit.)
  • Oplosbaarheid: 3g/l
  • Waterverdelingscoëfficiënt: Slightly soluble
  • Stabiliteit/houdbaarheid: Stable - regarded as highly persistent in the environment. Incompatible with strong oxidizing agents. Combustion products: nitrogen oxides, carbon monoxide, carbon dioxide, sulphur oxides.
  • PSA: 41.13000
  • LogboekP: 2.29630
  • FEMA: 3256
  • Dampfdruk: 34 mmHg ( 131 °C)
  • Merck: 1107
  • Oplosbaarheid: Soluble in ethanol and carbon disulfide, slightly soluble in water. With neutral reaction.
  • Gevoeligheid: Sensitive to light

Benzothiazole Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:dangerous
  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280-P301+P310-P305+P351+P338-P312
  • Vervoersnummer gevaarlijk materiaal:2810
  • WGK Duitsland:2
  • Code gevarencategorie: 20-24-25-36
  • Veiligheidsinstructies: S23-S26-S36-S36/37
  • RTECS:DL0875000
  • Identificatie van gevaarlijk materiaal: Xn
  • PackingGroup:III
  • Toxiciteit:LD50 i.v. in mice: 95±3 mg/kg (Domino)
  • Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Room temperature(BD115905)
  • Verpakkingsgroep:III
  • Veiligheidstermijn:6.1
  • TSCA:Yes
  • Gevaarklasse:6.1
  • Risicozinnen:R20/21/22
  • Explosieve grenswaarde:0.9-8.2%(V)

Benzothiazole Douanegegevens

  • HS-CODE:2934200090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzothiazole Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Life Chemicals
F0001-2268-0.25g
"1,3-benzothiazole"
95-16-9 95%+
0.25g
$18.0 2023-11-21
Fluorochem
093451-25g
Benzo[d]thiazole
95-16-9 95%
25g
£13.00 2022-03-01
Fluorochem
093451-100g
Benzo[d]thiazole
95-16-9 95%
100g
£34.00 2022-03-01
TRC
B206640-5g
Benzothiazole
95-16-9
5g
$ 299.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
61427-100MG
Benzothiazole
95-16-9
100mg
¥897.04 2025-01-16
TRC
B206640-2g
Benzothiazole
95-16-9
2g
$ 164.00 2023-04-19
TRC
B206640-1g
Benzothiazole
95-16-9
1g
$ 110.00 2023-04-19
Enamine
EN300-19148-5.0g
1,3-benzothiazole
95-16-9 97%
5g
$29.0 2023-05-03
Enamine
EN300-19148-25.0g
1,3-benzothiazole
95-16-9 97%
25g
$38.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B104852-100g
Benzothiazole
95-16-9 96%
100g
¥41.90 2023-09-04

Benzothiazole Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1R:Bu4N+ •Br-
1.2R:NaOH, S:H2O
Referentie
Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbene
By Ramazanova, P. A. et al, Chemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Carbon dioxide ,  Pentylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dimethylformamide ;  24 h, 0.1 MPa, 120 °C
Referentie
Atmospheric CO2 promoted synthesis of N-containing heterocycles over B(C6F5)3 catalyst
Gao, Xiang; Yu, Bo; Mei, Qingqing; Yang, Zhenzhen; Zhao, Yanfei; et al, New Journal of Chemistry, 2016, 40(10), 8282-8287

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron Solvents: N-Methyl-2-pyrrolidone ;  24 h, 1 MPa, 120 °C
Referentie
Green preparation of 1H-benzothiazole derivatives utilizing carbon dioxide
, China, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Water ;  10 min
Referentie
Method for synthesizing benzothiazole by microwave irradiation of benzothioamide compound in aqueous phase
, China, , ,

Synthetic Routes 5

Reactievoorwaarden
Referentie
Process for preparing benzothiazole
, Czechoslovakia, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Isoamyl nitrite Solvents: Tetrahydrofuran ;  20 min, 7 bar, 120 °C
Referentie
Flow hydrodediazoniation of aromatic heterocycles
Roeder, Liesa; Nicholls, Alexander J. ; Baxendale, Ian R., Molecules, 2019, 24(10),

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Azobenzene ;  160 - 180 °C
Referentie
Walther reaction in the benzazoles series and preparation of their 2-deutero derivatives
Lomov, D. A.; Yutilov, Yu. M.; Smolyar, N. N., Russian Journal of Organic Chemistry, 2006, 42(2), 241-242

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  24 h, 90 °C
Referentie
Synthesis of O-ethyl thioformate: a useful reagent for the thioformylation of amines
Borths, Christopher J.; Chan, Johann; Burke, Brenda J.; Larsen, Robert D., Synlett, 2009, (19), 3139-3142

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  10 min, rt
Referentie
Method for synthesizing benzothiazole by electrocatalytic benzothioamide compound in water
, China, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Titania (nanoporous) ;  2 min, 90 °C
Referentie
Nanoporous TiO2 containing an ionic liquid bridge as an efficient and reusable catalyst for the synthesis of N,N'-diarylformamidines, benzoxazoles, benzothiazoles and benzimidazoles
Mazloumi, M.; Shirini, F.; Goli-Jolodar, O.; Seddighi, M., New Journal of Chemistry, 2018, 42(8), 5742-5752

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Cesium fluoride Catalysts: Cobalt difluoride ,  Tris[2-(diphenylphosphino)ethyl]phosphine Solvents: Ethanol ;  24 h, 6 MPa, 140 °C
Referentie
Cobalt-catalyzed synthesis of N-containing heterocycles via cyclization of ortho-substituted anilines with CO2/H2
Ke, Zhengang; Yu, Bo; Wang, Huan; Xiang, Junfeng; Han, Juanjuan; et al, Green Chemistry, 2019, 21(7), 1695-1701

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
Desulfurization of organic mercaptans and disulfides.
, Germany, , ,

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: 1798797-19-9 ;  5 min, 80 °C
Referentie
A Novel Ionic Liquid Based on Imidazolium Cation as an Efficient and Reusable Catalyst for the One-pot Synthesis of Benzoxazoles, Benzothiazoles, Benzimidazoles and 2-Arylsubstituted Benzimidazoles
Hasanpour, Maede; Eshghi, Hossein; Bakavoli, Mehdi; Mirzaeia, Mahdi, Journal of the Chinese Chemical Society (Weinheim, 2015, 62(5), 412-419

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Azidotrimethylsilane Catalysts: 1H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, 1,1,1-trifluoromethanesulfonate (1:… ;  15 min, 45 - 46 °C
Referentie
Building Heterocyclic Systems with RC(OR)2+ Carbocations in Recyclable Bronsted Acidic Ionic Liquids: Facile Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles, Benzazoles and Other Ring Systems with CH(OEt)3 and EtC(OEt)3 in [EtNH3][NO3] and [PMIM(SO3H)][OTf]
Aridoss, Gopalakrishnan; Laali, Kenneth K., European Journal of Organic Chemistry, 2011, (15), 2827-2835

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) ;  15 min, rt
Referentie
Expeditious and efficient synthesis of benzoxazoles, benzothiazoles, benzimidazoles catalyzed by Ga(OTf)3 under solvent-free conditions
Liu, Juyan; Liu, Qian; Xu, Wei; Wang, Weilu, Chinese Journal of Chemistry, 2011, 29(8), 1739-1744

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: Tetrafluoroboric acid (silica-supported) ;  45 min, rt
Referentie
Silica supported fluoroboric acid: an efficient and reusable heterogeneous catalyst for facile synthesis of 2-aliphatic benzothiazoles, benzoxazoles, benzimidazoles and imidazo[4,5-b]pyridines
Patil, Abasaheb V.; Bandgar, Babasaheb P.; Lee, Soo-Hyoung, Bulletin of the Korean Chemical Society, 2010, 31(6), 1719-1722

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid (polyvinylpyrrolidone-supported) ,  Poly(vinylpyrrolidone) (sulfuric acid-modified) ;  1 min, 60 °C
Referentie
Application of [PVP-SO3H] HSO4 as an Efficient Polymeric-Based Solid Acid Catalyst in the Synthesis of Some Benzimidazole Derivatives
Roudsari, Fatemeh Pakpour; Seddighi, Mohadeseh; Shirini, Farhad ; Tajik, Hassan, Organic Preparations and Procedures International, 2020, 52(4), 340-353

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Indium trichloride Solvents: Acetonitrile ;  4 h, 80 °C
Referentie
Production of polycarbonate high-temperature degradation-resistant agents for polycarbonate compositions
, China, , ,

Synthetic Routes 19

Reactievoorwaarden
1.1 Catalysts: N,N-Bis[3-(trimethoxysilyl)propyl]sulfamic acid (mesoporous silica-supported) ;  4 min, 80 °C
Referentie
Periodic Mesoporous Organosilica Containing Bridged N-Sulfonic Acid Groups: Promotion of the Synthesis of N,N'-Diarylformamidines, Benzoxazoles, Benzothiazoles and Benzimidazoles
Haghighat, Mahdieh; Golshekan, Mostafa; Shirini, Farhad, ChemistrySelect, 2019, 4(27), 7968-7975

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Triethoxysilane Catalysts: 1-Butyl-3-methylimidazolium acetate ;  rt; 24 h, 0.5 MPa, 40 °C
Referentie
Ionic Liquid-Catalyzed C-S Bond Construction using CO2 as a C1 Building Block under Mild Conditions: A Metal-Free Route to Synthesis of Benzothiazoles
Gao, Xiang; Yu, Bo; Yang, Zhenzhen; Zhao, Yanfei; Zhang, Hongye; et al, ACS Catalysis, 2015, 5(11), 6648-6652

Synthetic Routes 21

Reactievoorwaarden
1.1 1 min, 60 °C
Referentie
Facile synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives catalyzed by sulfonated rice husk ash (RHA-SO3H) as an efficient solid acid catalyst
Shirini, Farhad; Mamaghani, Manouchehr; Seddighi, Mohadeseh, Research on Chemical Intermediates, 2015, 41(8), 5611-5619

Benzothiazole Raw materials

Benzothiazole Preparation Products

Aanbevolen leveranciers
atkchemica
(CAS:95-16-9)Benzothiazole
CL18501
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-16-9)Benzothiazole
5868670
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek